molecular formula C10H10BNO2 B7897676 (8-Methylquinolin-2-yl)boronic acid

(8-Methylquinolin-2-yl)boronic acid

Cat. No.: B7897676
M. Wt: 187.00 g/mol
InChI Key: MHXKQUYXGPFCBF-UHFFFAOYSA-N
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Description

The Cornerstone of Carbon-Carbon Bond Formation: The Significance of Boronic Acids

Boronic acids, organic compounds featuring a carbon-boron bond with two hydroxyl groups attached to the boron atom (R-B(OH)₂), are fundamental tools in contemporary organic synthesis. wikipedia.org Their prominence is largely attributed to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. boronmolecular.com This palladium-catalyzed reaction provides a powerful and versatile method for the formation of carbon-carbon (C-C) bonds, a foundational process in the assembly of complex organic molecules. boronmolecular.comnih.gov

The utility of boronic acids in C-C bond formation is underscored by several advantageous characteristics. They are generally stable, often crystalline solids with low toxicity, making them easy to handle and store. amerigoscientific.comnih.gov Furthermore, the Suzuki-Miyaura coupling is known for its mild reaction conditions and high tolerance of a wide array of functional groups, which minimizes the need for cumbersome protection-deprotection steps in a synthetic sequence. boronmolecular.com This functional group compatibility is a significant advantage over many other C-C bond-forming methodologies. acs.org The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the palladium catalyst. amerigoscientific.com

Beyond the Suzuki-Miyaura reaction, boronic acids participate in a range of other important transformations, including Chan-Lam coupling (for C-N and C-O bond formation), Petasis-Borono Mannich reactions, and as catalysts in their own right. amerigoscientific.comrsc.org Their ability to form reversible covalent complexes with diols, including sugars and other biologically relevant molecules, has also led to their use in chemical sensing and molecular recognition. wikipedia.orgboronmolecular.com

A Privileged Scaffold: The Evolution of Quinoline (B57606) in Synthetic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, has a rich history in synthetic chemistry. mdpi.comfrontiersin.org First isolated from coal tar in 1834, its structure was elucidated in 1871. mdpi.comresearchgate.net Since its discovery, the quinoline nucleus has been recognized as a "privileged scaffold," a structural motif that is frequently found in biologically active compounds and approved pharmaceutical agents. mdpi.comfrontiersin.org

The versatility of the quinoline ring system stems from its electronic properties and the potential for functionalization at various positions. frontiersin.org It can undergo both electrophilic and nucleophilic substitution reactions, allowing chemists to introduce a wide range of substituents and tailor the molecule's properties for specific applications. frontiersin.org This adaptability has made quinoline derivatives central to the development of compounds with diverse pharmacological activities. mdpi.comfrontiersin.org

Historically, the synthesis of functionalized quinolines often involved multi-step sequences with sometimes harsh conditions. However, the evolution of synthetic methodologies, including the advent of modern cross-coupling reactions, has revolutionized the accessibility of diverse quinoline derivatives. frontiersin.org The ability to directly introduce substituents onto the quinoline core through methods like C-H activation and cross-coupling has significantly streamlined the synthesis of complex quinoline-based molecules. acs.org More recent innovations even allow for the "skeletal editing" of the quinoline framework itself, transforming it into other heterocyclic systems and further expanding its synthetic utility. bioengineer.org

A Strategic Combination: Positioning of (8-Methylquinolin-2-yl)boronic Acid in Heterocyclic Boronic Acid Research

This compound occupies a strategic position within the expansive field of heterocyclic boronic acid research. It synergistically combines the proven synthetic utility of the boronic acid functional group with the privileged structural and electronic properties of the quinoline scaffold. The placement of the boronic acid group at the 2-position and a methyl group at the 8-position of the quinoline ring system imparts specific characteristics that influence its reactivity and potential applications.

The boronic acid at the C2 position is particularly well-suited for participating in cross-coupling reactions. This position is electronically distinct within the quinoline ring, and its modification allows for the direct introduction of a wide variety of aryl, heteroaryl, and alkyl groups. This capability is highly valuable for the construction of complex molecules in medicinal chemistry and materials science.

The presence of the methyl group at the C8 position, in close proximity to the nitrogen atom, can exert both steric and electronic effects. This can influence the conformation of the molecule and the reactivity of the nearby nitrogen atom and the C2-boronic acid group. Such substitution patterns are often explored to fine-tune the biological activity or material properties of the resulting compounds.

Research into quinoline boronic acids is an active area, with various isomers being utilized as building blocks. chemimpex.commedchemexpress.comsigmaaldrich.com For instance, quinoline-8-boronic acid and quinoline-5-boronic acid are commercially available and have been employed in the synthesis of pharmaceuticals and fluorescent probes. chemimpex.commedchemexpress.com The study of specifically substituted derivatives like this compound allows for a more nuanced understanding of structure-activity relationships and provides chemists with a broader palette of tools for molecular design.

Charting the Course: Overview of Research Trajectories for this compound

The research trajectories for this compound are primarily centered on its application as a versatile building block in organic synthesis, with a significant focus on the construction of novel compounds with potential applications in medicinal chemistry and materials science.

A major avenue of investigation involves its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Researchers utilize this compound to synthesize a variety of 2-substituted 8-methylquinolines. The resulting products are then often evaluated for their biological activities, drawing on the established precedent of the quinoline scaffold in drug discovery. mdpi.comfrontiersin.org The methyl group at the 8-position can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Another research direction explores the synthesis of this specific boronic acid and its derivatives. The development of efficient and scalable synthetic routes to this compound and related compounds is crucial for its widespread adoption in research and development. This includes the optimization of reaction conditions and the exploration of novel catalytic systems.

Furthermore, the unique electronic and steric properties imparted by the 8-methyl substituent may be harnessed in the design of novel ligands for catalysis or as components of advanced materials. The quinoline nitrogen, in conjunction with the nearby methyl group, can create a specific coordination environment for metal ions, which could be exploited in the development of new catalysts or functional materials.

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, its utility can be inferred from the broader context of quinoline boronic acids and the general principles of medicinal and synthetic chemistry. The combination of a reactive boronic acid handle with a privileged heterocyclic scaffold ensures that this compound and its derivatives will continue to be valuable tools for chemists exploring new frontiers in molecular science.

Properties

IUPAC Name

(8-methylquinolin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-3-2-4-8-5-6-9(11(13)14)12-10(7)8/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXKQUYXGPFCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=C(C=CC=C2C=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 8 Methylquinolin 2 Yl Boronic Acid

Fundamental Reactivity Patterns of Arylboronic Acids

Arylboronic acids, compounds characterized by a boronic acid moiety [-B(OH)₂] attached to an aromatic ring, are versatile intermediates in modern organic synthesis. Their reactivity is primarily governed by the nature of the boron atom, which acts as a Lewis acid due to its vacant p-orbital. This Lewis acidity allows boronic acids to engage in a variety of chemical transformations. nih.gov

One of the most fundamental reactions of arylboronic acids is the formation of boronate esters through condensation with diols. This reversible reaction is pH-dependent. rsc.org The equilibrium between the trigonal planar boronic acid and the anionic tetrahedral boronate species is a key factor influencing their reactivity. nih.govrsc.org In aqueous solutions, arylboronic acids exist in equilibrium with their corresponding tetrahedral boronate anions. nih.gov

Arylboronic acids are renowned for their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between aryl groups. rsc.orgnih.gov This reaction is a cornerstone of modern organic synthesis. Beyond palladium catalysis, the reactivity of arylboronic acids extends to couplings with other late transition metals like iron, cobalt, platinum, and gold. rsc.org They can also serve as catalysts themselves, activating hydroxyl groups for nucleophilic substitution. nih.govrsc.orgrsc.org

However, a competing and often undesirable reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. nih.govresearchgate.neted.ac.uk This process can be promoted by acidic or basic conditions and can diminish the yield of desired coupling products. researchgate.neted.ac.uk The susceptibility to protodeboronation is influenced by the electronic properties of the aryl group; electron-withdrawing groups can stabilize the boronic acid, while electron-donating groups can sometimes accelerate decomposition. acs.orged.ac.uk

The reactivity of arylboronic acids can be summarized in the following key patterns:

Lewis Acidity: The boron atom's electron deficiency drives many of their reactions. nih.gov

Esterification: Reversible formation of boronate esters with diols. rsc.org

Transmetalation: Transfer of the aryl group to a transition metal catalyst, a key step in cross-coupling reactions. rsc.org

Protodeboronation: Cleavage of the C-B bond, often an undesired side reaction. nih.govnih.gov

Oxidative Reactions: Arylboronic acids can react with reactive oxygen species, leading to the formation of phenols. rsc.orgrsc.org

Role of the Quinoline (B57606) Heterocycle in Modulating Boronic Acid Reactivity

The presence of a quinoline ring system significantly influences the reactivity of the attached boronic acid moiety. Quinoline itself is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netnih.gov This fusion imparts unique electronic properties that modulate the acidity and reactivity of the boronic acid group.

The quinoline scaffold can influence reactivity in several ways:

Electronic Effects: The quinoline ring is generally considered electron-withdrawing, which can increase the Lewis acidity of the boronic acid. This enhanced acidity can influence the rates of reactions such as esterification and transmetalation. nih.gov

Intramolecular Coordination: The nitrogen atom of the quinoline can potentially coordinate to the boron atom, forming an intramolecular dative bond. This interaction can alter the geometry and electronics at the boron center, impacting its reactivity.

Solubility and Stability: The presence of the quinoline heterocycle can affect the solubility of the boronic acid in different solvents, which can be a critical factor in reaction kinetics. The stability of the compound can also be influenced by the electronic nature of the quinoline ring. researchgate.net

Catalytic Activity: In catalysis, the quinoline moiety can participate in hydrogen bonding or other non-covalent interactions, which can contribute to the activation of substrates. rsc.org

Intramolecular Cooperativity and Steric Effects of the 8-Methyl Group on Reactivity

The 8-methyl group in (8-Methylquinolin-2-yl)boronic acid introduces significant steric and potential cooperative effects that further modulate its reactivity.

Steric Hindrance: Steric hindrance arises from the spatial arrangement of atoms, and the bulky methyl group at the 8-position can physically obstruct the approach of reactants to the boronic acid at the 2-position. wikipedia.orgyoutube.com This steric bulk can:

Slow Down Reactions: By impeding the access of reagents to the boron center, the rate of reactions such as transmetalation in Suzuki-Miyaura coupling can be reduced. wikipedia.org

Influence Selectivity: Steric hindrance can be exploited to control the selectivity of reactions by favoring pathways that are less sterically demanding. wikipedia.org

Intramolecular Cooperativity: Beyond simple steric blocking, the 8-methyl group can participate in more subtle intramolecular cooperative effects. While direct bonding interactions are unlikely, the methyl group can influence the electronic environment of the quinoline ring system through inductive effects. More significantly, the spatial proximity of the 8-methyl group to the 2-boronic acid can create a specific local environment that may favor or disfavor certain transition states.

Research on related organoboron catalysts has highlighted the importance of intramolecular synergistic effects between different functional groups within a molecule. acs.org While not a catalytic system in itself, the interplay between the methyl group and the boronic acid in this compound can be viewed through a similar lens of intramolecular modulation.

Reaction Mechanisms in Transmetalation Processes Involving the Boronic Acid Moiety

Transmetalation is a critical step in many cross-coupling reactions, including the Suzuki-Miyaura reaction. rsc.org It involves the transfer of the organic group (in this case, the 8-methylquinolin-2-yl group) from the boron atom to the transition metal catalyst, typically palladium. rsc.orgnih.gov The mechanism of this process has been the subject of extensive study and is understood to proceed through several potential pathways.

Two primary mechanistic pathways are generally considered for the transmetalation step in Suzuki-Miyaura couplings:

The Boronate Pathway: In this pathway, the boronic acid first reacts with a base (like hydroxide) to form a more nucleophilic boronate species [ArB(OH)₃]⁻. This anionic boronate then reacts with the palladium(II) halide complex (e.g., [Pd(Ar')(L)₂X]) to transfer the aryl group to the palladium center. acs.org

The Oxo-Palladium Pathway: This pathway involves the reaction of the palladium(II) halide complex with a base to form a palladium(II) hydroxo complex (e.g., [Pd(Ar')(L)₂OH]). This hydroxo complex then reacts with the neutral boronic acid [ArB(OH)₂] to facilitate the transmetalation. nih.govacs.org

Recent studies, including kinetic and computational analyses, have provided strong evidence that the transmetalation often proceeds via the reaction between a palladium hydroxo complex and the neutral boronic acid, particularly when using common phosphine (B1218219) ligands. acs.org

The rate and efficiency of transmetalation can be influenced by several factors:

Base: The choice and concentration of the base are crucial for generating the reactive palladium hydroxo or boronate species. nih.gov

Ligands: The ligands on the palladium center affect its electronic properties and steric environment, thereby influencing the rate of transmetalation. nih.gov

Solvent: The solvent can play a role in stabilizing intermediates and influencing reaction rates. illinois.edu

Anhydrous Conditions: Carrying out the reaction under anhydrous conditions using boronic esters can sometimes accelerate transmetalation and prevent competing protodeboronation. illinois.edu

For this compound, the steric hindrance from the 8-methyl group would likely play a significant role in the kinetics of the transmetalation step, potentially favoring a specific pathway or requiring optimized reaction conditions to proceed efficiently.

Pathways of Protodeboronation and Strategies for its Suppression

Protodeboronation is a significant side reaction that competes with the desired cross-coupling reaction, leading to the cleavage of the carbon-boron bond and formation of the corresponding arene. researchgate.neted.ac.uknih.gov This process is often irreversible and can significantly reduce the yield of the desired product. nih.gov

Mechanisms of Protodeboronation: Protodeboronation can occur under both acidic and basic conditions through different mechanisms. researchgate.netwikipedia.org

Acid-Catalyzed Protodeboronation: This pathway typically involves the protonation of the aryl group, followed by the cleavage of the C-B bond. researchgate.netrsc.org DFT studies suggest an intermolecular metathesis via a four-membered ring transition state can also occur. rsc.org

Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid is converted to the more reactive boronate anion. The mechanism can then proceed through several pathways, including a concerted protonation of the ipso-carbon and cleavage of the C-B bond, or even the formation of a transient aryl anion for highly electron-deficient arenes. nih.goved.ac.ukacs.org The rate of base-catalyzed protodeboronation often increases with pH. ed.ac.uked.ac.uk

Self-Catalysis: In some cases, particularly when the pH of the reaction medium is close to the pKa of the boronic acid, a self-catalyzed protodeboronation pathway can become significant. nih.goved.ac.uk

Strategies for Suppression: Given that protodeboronation is a common issue, several strategies have been developed to minimize its occurrence:

Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol (B44631) or MIDA ester, can increase its stability and suppress protodeboronation. ed.ac.ukwikipedia.org These esters can then undergo slow release of the boronic acid under the reaction conditions. wikipedia.org

Anhydrous Conditions: Performing the cross-coupling reaction under anhydrous conditions can prevent the hydrolysis that often precedes protodeboronation. illinois.edu

Catalyst and Ligand Design: The development of highly active catalyst systems that promote rapid transmetalation can outcompete the slower protodeboronation reaction. wikipedia.org

Reaction Condition Optimization: Careful control of pH, temperature, and the choice of base can minimize the rate of protodeboronation. For instance, avoiding strongly basic conditions can be beneficial for boronic acids prone to base-catalyzed decomposition. ed.ac.uk

Additives: In some cases, additives like copper salts have been used to either accelerate the desired coupling or suppress protodeboronation, although their effect can be substrate-dependent. researchgate.netacs.org

For this compound, the electronic properties of the quinoline ring and the steric environment created by the 8-methyl group will influence its susceptibility to protodeboronation. Understanding these factors is key to designing effective strategies for its suppression in synthetic applications.

Applications of 8 Methylquinolin 2 Yl Boronic Acid in Metal Catalyzed Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions with Diverse Electrophiles

Coupling with Aryl and Heteroaryl Halides/Pseudohalides

There are no available studies detailing the reaction conditions, yields, or scope for the palladium-catalyzed coupling of (8-Methylquinolin-2-yl)boronic acid with aryl or heteroaryl halides and pseudohalides (e.g., triflates, tosylates).

Stereoselective Suzuki-Miyaura Couplings Employing this compound

No information is available regarding the application of this compound in stereoselective Suzuki-Miyaura cross-coupling reactions, including asymmetric or diastereoselective transformations.

Sonogashira, Heck, and Negishi Analogs Involving Boronic Acid Derivatives

There is no documented evidence or mechanistic discussion of this compound or its derivatives participating in reactions analogous to Sonogashira, Heck, or Negishi cross-couplings.

C-H Functionalization Strategies Utilizing this compound as a Coupling Partner or Directing Group

No published research could be located that employs this compound as either a nucleophilic coupling partner in a C-H functionalization reaction or as a directing group to facilitate such transformations. Research in this area tends to focus on the C-H functionalization of the 8-methylquinoline (B175542) scaffold itself, rather than using the corresponding boronic acid as a reagent.

Regioselectivity and Chemoselectivity Considerations in Cross-Coupling Processes

Due to the absence of studies on the cross-coupling reactions of this compound, there is no available information or discussion regarding the regioselectivity or chemoselectivity of its potential transformations.

Exploration of 8 Methylquinolin 2 Yl Boronic Acid As a Building Block for Complex Molecule Synthesis

Synthesis of Quinoline-Containing Biaryls and Heterobiaryls

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds. nih.govnih.gov (8-Methylquinolin-2-yl)boronic acid is an excellent coupling partner in these reactions, enabling the introduction of the 8-methylquinoline (B175542) moiety into a variety of aromatic and heteroaromatic systems.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. researchgate.net The reaction typically begins with the oxidative addition of an aryl or heteroaryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid, where the organic group from the boron atom is transferred to the palladium center. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst. researchgate.net

A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, are effective for these transformations. nih.govprinceton.edu The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, DME, aqueous mixtures) can be optimized to achieve high yields, even with challenging substrates. nih.govnih.gov For instance, while electron-rich arylboronic acids often couple well under anhydrous conditions, electron-poor partners may require aqueous conditions to facilitate the reaction. nih.gov

The versatility of this compound allows for its reaction with a broad range of aryl and heteroaryl halides, leading to the synthesis of diverse quinoline-containing biaryls and heterobiaryls. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline (B57606) scaffold in biologically active compounds and functional materials. nih.gov

Catalyst SystemBaseSolventCoupling Partner (Example)Product TypeReference
Pd(PPh₃)₄K₂CO₃TolueneAryl BromideQuinoline-Aryl Biaryl nih.gov
Pd(dppf)Cl₂Na₃PO₄Dioxane/WaterHeteroaryl BromideQuinoline-Heteroaryl Biaryl princeton.edu
[Cl₂Ru(p-cymene)]₂CsOAct-AmOHAryl Halide8-Benzylquinoline acs.org
Ir(III) ComplexAg₂CO₃DioxaneArylboronic Acid2-Arylquinoline acs.org

Incorporation into Macrocyclic and Supramolecular Architectures

The unique structural features of quinoline-containing boronic acids make them exceptional candidates for the construction of macrocycles and the engineering of supramolecular assemblies. The Lewis acidic boron center and the Lewis basic quinoline nitrogen atom can engage in dative B-N bond formation, a powerful tool for directing self-assembly. nih.gov

A study on 8-quinolineboronic acid (8-QBA), a close structural analog of this compound, provides significant insight into this process. It was demonstrated that 8-QBA can self-assemble into a stable dimeric structure in the solid state. nih.gov This assembly is driven by the formation of two intermolecular B-N bonds, which are further reinforced by the creation of a boronic anhydride (B1165640), hydrogen bonding, and π-π stacking interactions between the quinoline rings. nih.gov NMR studies have indicated that this tendency for dimerization through B-N interaction also persists in solution. nih.gov

In contrast, a positional isomer, 5-quinolineboronic acid, does not exhibit this B-N interaction in its self-assembly, which is instead governed by hydrogen bonding between the boronic acid groups. nih.gov This highlights the critical role of the relative positioning of the boronic acid and the nitrogen atom for inducing specific supramolecular architectures. These principles of self-assembly are foundational for the design of more complex structures. By strategically designing building blocks with multiple boronic acid and diol functionalities, it is possible to create not only discrete macrocycles but also extended supramolecular polymers and network nanostructures. acs.orgrsc.org

The ability of this compound to participate in such interactions makes it a promising component for creating novel macrocyclic hosts for molecular recognition or as building blocks for advanced materials with tailored properties.

Role in the Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

Polycyclic aromatic hydrocarbons (PAHs) and extended π-systems are classes of molecules with significant interest due to their unique electronic and optical properties, finding applications in materials science as organic semiconductors and emitters. acs.org The incorporation of heteroatoms, such as nitrogen from a quinoline moiety, into these structures can further modulate their properties. This compound serves as a valuable precursor for the synthesis of such complex aromatic systems.

One of the primary strategies for constructing PAHs is through annulation reactions, where new rings are fused onto an existing aromatic core. rsc.org The boronic acid functionality of this compound allows it to be readily incorporated into larger molecules through cross-coupling reactions. Subsequent intramolecular cyclization or annulation reactions can then lead to the formation of extended, fused aromatic systems containing the quinoline unit.

Furthermore, this building block has potential applications in the synthesis of novel carbon allotropes like graphdiyne, which is a 2D material composed of sp²- and sp-hybridized carbon atoms. nih.gov The synthesis of graphdiyne and its derivatives often involves the cross-coupling of functionalized monomers. nih.gov By using precursors like this compound, it is theoretically possible to create nitrogen-doped graphdiyne-like materials, where the quinoline moiety is integrated into the extended π-conjugated network. Such heteroatom-doped materials are of great interest for their potential applications in catalysis and electronics. nih.gov

While specific examples of the direct use of this compound for these applications are emerging, the principles are well-established with similar boronic acid-containing building blocks in the synthesis of B,N-doped PAHs and other extended π-systems. acs.org

Generation of Diversified Chemical Libraries via Parallel Synthesis Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology, aiming to produce collections of structurally diverse small molecules for high-throughput screening. nih.gov The goal of DOS is to efficiently explore chemical space to identify compounds with novel biological activities. Boronic acids are excellent building blocks for DOS due to their stability, low toxicity, and versatile reactivity in a wide range of C-C and C-heteroatom bond-forming reactions. nih.gov

This compound is an ideal candidate for use in parallel synthesis to generate diversified chemical libraries. Its boronic acid group can be readily coupled with a large and diverse set of commercially available aryl, heteroaryl, and vinyl halides or triflates via the Suzuki-Miyaura reaction. This allows for the rapid generation of a library of compounds, each containing the core 8-methylquinoline scaffold but varying in the substituent introduced at the 2-position.

Hypothetical Parallel Synthesis Scheme:

StepDescription
1. Scaffolding This compound is used as the central building block.
2. Reaction A parallel Suzuki-Miyaura coupling is performed in a multi-well plate format.
3. Diversification Each well contains a different aryl or heteroaryl halide, leading to a unique product.
4. Library Generation A large library of 2-substituted-8-methylquinoline derivatives is produced.

This approach can be automated, significantly accelerating the synthesis of hundreds or thousands of distinct compounds. acs.org The resulting library of quinoline derivatives can then be screened for various biological activities, such as enzyme inhibition or receptor binding, to identify new lead compounds for drug development. The synthesis of peptide-boronic acid libraries as protease inhibitors showcases a successful application of this strategy, where versatile building blocks are employed in automated, combinatorial approaches. nih.govacs.org

Applications in Late-Stage Functionalization of Complex Substrates

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry that involves the introduction of new functional groups into a complex molecule, such as a drug candidate or a natural product, at a late step in its synthesis. springernature.com This approach allows for the rapid generation of analogs to explore structure-activity relationships (SAR) without the need for de novo synthesis of each derivative. researchgate.net Boronic acids and their derivatives are playing an increasingly important role in LSF strategies.

One powerful LSF technique is the C-H activation and borylation of a complex substrate, followed by a cross-coupling reaction. springernature.com For example, a drug molecule could be selectively borylated at a specific C-H bond, and the resulting boronic ester could then be coupled with a partner like an 8-methylquinoline derivative (formed from the corresponding halide). This would install the (8-methylquinolin-2-yl) moiety onto the complex scaffold.

Conversely, this compound itself can be used to functionalize complex molecules that already contain a halide or triflate group. The mild conditions often employed in Suzuki-Miyaura couplings are compatible with a wide range of functional groups, making this a viable strategy even for sensitive substrates.

Furthermore, the 8-methylquinoline scaffold itself is a target for LSF. The methyl group at the C8 position can be functionalized through transition-metal-catalyzed C(sp³)-H activation reactions. nih.govnih.gov This allows for the introduction of various aryl, alkyl, or heteroatom groups at this position, further diversifying the molecular structure. The nitrogen atom of the quinoline ring can act as a directing group in these C-H activation reactions, providing high regioselectivity. nih.gov

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has also started to utilize boronic acids. nih.govrsc.org The unique reactivity of boronic acids allows for their use in site-selective labeling of proteins and other biomolecules, opening up new avenues for their application in complex biological environments. nih.gov

The Role of this compound in Catalyst and Ligand Design: An Overview

While the versatile quinoline scaffold is a cornerstone in the development of catalysts and ligands, specific research on the applications of This compound in this domain is not extensively documented in publicly available scientific literature. This article aims to provide a structured overview of the potential applications of this compound based on the established chemistry of quinoline and boronic acid derivatives, while clearly indicating that specific experimental data for the title compound is limited.

Advanced Spectroscopic and Computational Studies of 8 Methylquinolin 2 Yl Boronic Acid

High-Resolution Spectroscopic Characterization (excluding basic compound identification)

High-resolution techniques are employed to understand the intricate structural features of quinoline (B57606) boronic acids, particularly their tendency to form complex supramolecular structures. While a specific high-resolution analysis of (8-Methylquinolin-2-yl)boronic acid is not extensively documented in publicly available literature, detailed studies on the closely related analog, 8-Quinolineboronic acid (8-QBA), offer significant insights.

X-ray crystallography of 8-QBA reveals a unique self-assembly mechanism in the solid state. nih.gov Unlike many boronic acids that form cyclic anhydride (B1165640) trimers (boroxines) through intermolecular dehydration, 8-QBA forms a distinct dimeric structure. This assembly is stabilized by the formation of two intermolecular B-N dative bonds between the boronic acid group of one molecule and the quinoline nitrogen of another. nih.gov This interaction is so significant that it results in a tetrahedral geometry around the boron atom. The dimer is further reinforced by the formation of a boronic anhydride linkage, extensive hydrogen bonding networks involving water molecules, and π-π stacking interactions between the quinoline rings. nih.gov

The tetrahedral character of the boron atoms, a quantitative measure of the distortion from planar to tetrahedral geometry, has been calculated for the 8-QBA dimer. The two boron atoms in the asymmetric unit exhibit tetrahedral character (THC) values of 77.53% and 80.58%, confirming the strong B-N coordination. nih.gov It is highly probable that this compound would exhibit analogous, if not identical, B-N bond formation and self-assembly behavior due to the similar placement of the nitrogen atom and the boronic acid moiety.

Table 1: Crystallographic and Structural Data for the 8-Quinolineboronic Acid Dimer Data extracted from studies on the positional isomer 8-Quinolineboronic acid (8-QBA) as a model.

ParameterValueDescription
B-N Dative Bond Length1.693 Å to 1.708 ÅThe distance between the boron atom and the coordinating quinoline nitrogen atom, indicating a strong dative bond. nih.gov
Tetrahedral Character (THC)77.53% and 80.58%The calculated percentage of tetrahedral geometry at the boron centers, confirming the structural shift upon B-N bond formation. nih.gov
Assembly MotifDimer via B-N bondsThe primary mode of self-assembly in the solid state, differing from the typical trimeric boroxine (B1236090) structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a powerful tool for analyzing the conformation and electronic environment of molecules in solution. For quinoline derivatives, ¹H and ¹³C NMR chemical shifts are sensitive to the electronic effects of substituents and can reveal details about intermolecular interactions. tsijournals.comnih.gov

In the case of quinoline boronic acids, NMR studies can confirm the presence of self-association in solution. Concentration-dependent ¹H NMR experiments on quinoline compounds have shown that changes in chemical shifts can be attributed to π-π stacking interactions between molecules. uncw.eduuncw.edu For 8-Quinolineboronic acid (8-QBA), advanced NMR techniques, including Nuclear Overhauser Effect (NOE) and diffusion studies (DOSY), provide direct evidence that the dimeric structure observed in the solid state persists in solution. nih.gov The diffusion constants measured for 8-QBA are significantly different from those of a non-associating isomer, 5-Quinolineboronic acid, indicating the formation of a larger supramolecular entity in solution. nih.gov

The methyl group in this compound would provide an additional valuable probe in ¹H NMR studies, with its chemical shift being sensitive to the local electronic and magnetic environment, which would be influenced by conformational changes and intermolecular interactions.

Table 2: Molecular Diffusion NMR Data Comparing 8-QBA and 5-QBA in DMSO-d₆ Illustrative data from positional isomers demonstrating the use of NMR to study self-association.

CompoundConcentration (mM)Diffusion Constant (D, x10⁻¹⁰ m²/s)Calculated Molecular Radius (Å)
8-Quinolineboronic acid (8-QBA)19.384.51
8-Quinolineboronic acid (8-QBA)1156.705.43
5-Quinolineboronic acid (5-QBA)1158.084.50

This data demonstrates that as the concentration of 8-QBA increases, its diffusion slows, and its effective size increases, consistent with dimerization. 5-QBA does not show this behavior. nih.gov

Electronic Absorption and Emission Spectroscopy for Optical Properties (excluding basic physical properties)

Electronic spectroscopy, including UV-Vis absorption and fluorescence, probes the electronic transitions within a molecule and reveals its optical properties. Quinoline and its derivatives are known for their distinct absorption and fluorescence characteristics. researchgate.net The absorption spectra typically show bands corresponding to π-π* transitions within the aromatic quinoline ring system. researchgate.net

The introduction of a boronic acid group can modulate these properties. Boronic acids and their esters have been incorporated into fluorescent dyes, where the boron atom can act as a Lewis acid to interact with analytes, leading to changes in emission. rsc.org For quinoline-based compounds, the position of substituents can tune the energy of the electronic transitions, thus altering the absorption and emission wavelengths (solvatochromism).

For this compound, one would expect characteristic UV-Vis absorption bands in the UV region, likely between 230-320 nm, arising from the quinoline core. researchgate.net Its fluorescence properties would be of particular interest, as the interaction between the boronic acid moiety and the quinoline nitrogen could lead to unique emissive behavior, potentially making it a candidate for use in chemical sensors.

Table 3: Representative Optical Properties of Boronic Acid-Containing Dyes This table provides examples from related compounds to illustrate the typical range of optical properties.

CompoundAbsorption Max (λmax, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φ)Solvent
Borondipyrromethene Dye (1a)5655770.42Methanol
Boronic Acid-Functionalized Dye (3a)3724330.82Methanol

Data from a study on boronic acid-functionalized dyes shows how the core structure influences optical properties. rsc.org

Theoretical Calculations of Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into molecular properties that can be difficult to measure experimentally. nih.gov

DFT calculations are widely used to optimize the geometry of molecules like this compound and to determine their ground-state electronic properties. rsc.org These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, DFT allows for the visualization of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uncw.edu For this compound, the MEP would likely show a negative potential around the quinoline nitrogen and the boronic acid oxygens, and a positive potential near the boron atom and the acidic protons.

A major application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.org DFT modeling has been instrumental in elucidating the mechanism of this reaction, particularly the critical transmetalation step where the organic group is transferred from boron to palladium.

Computational studies have modeled the reaction profiles for the transmetalation of various boronic acids and esters. nih.gov These models calculate the free energies of intermediates and transition states, allowing researchers to identify the lowest-energy reaction pathway. For example, calculations can compare the energy barriers for different proposed mechanisms, such as those involving monomeric or trimeric boronic acid species. nih.govrsc.org Such studies reveal that the structure of the boronic acid and the reaction conditions significantly influence the activation energy of the transmetalation step. acs.org Modeling the reaction pathways for this compound would provide specific predictions about its reactivity in cross-coupling reactions.

Table 4: Example DFT-Calculated Energy Barriers for Boronic Ester Reaction Steps Illustrative data from computational studies on boronic esters to show the application of DFT in modeling reaction pathways.

Reaction StepSystemCalculated Energy Barrier (kcal/mol)
Nucleophilic AttackDioxaborinane + MeOH15.74
H-Transfer (Rate Determining)Dioxaborinane + 2 MeOH20.96
Metathesis Transition StateDimer of Boronic Esters29.15

These values represent the calculated energy required to overcome the transition state for different mechanistic steps in boronic ester exchange reactions. rsc.org

Theoretical calculations are increasingly used to predict spectroscopic data, which serves as a valuable tool for structure verification and interpretation of experimental results. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the ab initio calculation of NMR chemical shifts (¹H and ¹³C). tsijournals.com

Studies on various quinoline derivatives have shown that there is often an excellent correlation between theoretically calculated and experimentally measured chemical shifts. tsijournals.com By calculating the NMR spectra for a proposed structure of this compound, one could compare it to the experimental spectrum to confirm assignments and gain a deeper understanding of how the electronic structure influences the magnetic shielding of each nucleus. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules, providing theoretical support for the interpretation of experimental optical data. nih.gov

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the dynamic nature of intermolecular interactions involving this compound. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the behavior of this molecule can be inferred from computational studies on closely related quinolineboronic acid isomers and other boronic acid derivatives. These studies provide a robust framework for understanding the key non-covalent forces that govern the self-assembly and interaction of this compound with its environment.

The primary intermolecular interactions expected to be significant for this compound are driven by the functionalities present in its structure: the quinoline ring, the methyl group, and the boronic acid moiety. These interactions include hydrogen bonding, π-π stacking, and the potential formation of dative B-N bonds.

Computational studies on the positional isomer, 8-quinolineboronic acid (8-QBA), have revealed a remarkable capacity for self-assembly in the solid state, driven by a unique intermolecular B-N bond, reinforced by intermolecular boronic anhydride formation, π-π stacking, and hydrogen bonding. nih.gov NMR studies further suggest that these intermolecular B-N interactions persist in solution. nih.gov The key difference in the case of this compound is the position of the boronic acid group at the 2-position of the quinoline ring. This positioning would likely preclude the formation of the specific intramolecularly-assisted self-dimerization seen in 8-QBA. However, it opens up other possibilities for intermolecular association.

MD simulations, often complemented with quantum mechanical calculations such as Density Functional Theory (DFT), can elucidate the energetics and geometries of these interactions. For instance, DFT calculations have been employed to study the binding energy of boronic acid derivatives within protein binding pockets, highlighting the importance of specific amino acid residues in the interaction. biorxiv.org

A typical MD simulation protocol to investigate the intermolecular interactions of this compound in a solvent, such as water or a non-polar solvent, would involve the following steps:

System Setup: A simulation box is created containing multiple molecules of this compound randomly distributed in the chosen solvent.

Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM, or OPLS) is selected to describe the atomic interactions. Parameters for the boronic acid group may require careful validation or custom parameterization based on quantum mechanical calculations.

Equilibration: The system is subjected to a period of energy minimization and subsequent simulation under controlled temperature and pressure to reach a stable, equilibrated state.

Production Run: A long simulation is then run to collect data on the trajectories of all atoms.

Analysis: The collected trajectories are analyzed to extract information about intermolecular interactions.

Key analyses performed on the simulation data would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another molecule at a certain distance from a reference molecule. Peaks in the RDF can indicate preferred interaction distances corresponding to hydrogen bonds or van der Waals contacts.

Hydrogen Bond Analysis: Algorithms can identify and quantify the formation and lifetime of hydrogen bonds between the boronic acid hydroxyl groups and with solvent molecules.

π-π Stacking Analysis: The simulations can reveal the propensity of the quinoline rings to stack on top of each other, and the preferred geometries and interaction energies of these stacks.

Interaction Energy Calculations: Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the free energy of binding between molecules.

The following table summarizes the potential intermolecular interactions for this compound that could be investigated using molecular dynamics simulations, based on studies of related compounds.

Interaction TypeParticipating GroupsExpected SignificanceComputational Method for Analysis
Hydrogen BondingBoronic acid -OH groups with each other or with solventHighRadial Distribution Functions, Hydrogen Bond Analysis
π-π StackingQuinoline ringsModerate to HighStacking Analysis, Interaction Energy Calculations
Dative B-N BondsBoronic acid boron atom and quinoline nitrogen of another moleculePossible, but less likely than in 8-QBAQuantum Mechanical Calculations (DFT) on dimer structures
Boroxine FormationDehydration of three boronic acid molecules to form a six-membered ringPossible under specific conditions (e.g., in non-polar solvents or solid state)Analysis of covalent bond formation during simulation (reactive force fields) or QM calculations
van der Waals InteractionsMethyl group and quinoline backboneModerateNon-bonded interaction energy calculations

The table below illustrates a hypothetical breakdown of interaction energies for a dimer of this compound, as could be obtained from SAPT analysis. The values are illustrative and based on general trends for similar aromatic molecules.

Energy ComponentEstimated Contribution (kcal/mol)
Electrostatics-5 to -10
Exchange+10 to +15
Induction-2 to -5
Dispersion-10 to -20
Total Interaction Energy -7 to -20

Emerging Research Frontiers and Future Perspectives

Integration of (8-Methylquinolin-2-yl)boronic Acid in Flow Chemistry Methodologies

The synthesis of boronic acids, often involving unstable organolithium intermediates, can be challenging and hazardous in traditional batch reactors. Continuous flow chemistry offers a powerful solution by providing superior control over reaction parameters, enhancing safety, and enabling scalability.

The synthesis of this compound is highly amenable to a flow chemistry approach. A hypothetical, yet plausible, flow setup would involve the lithiation of a precursor like 2-bromo-8-methylquinoline (B1285243) with an organolithium reagent (e.g., n-butyllithium) in a microreactor, followed immediately by quenching the resulting unstable aryllithium intermediate with a borate (B1201080) ester (e.g., trimethyl borate) at a second T-junction mixer. This process has been demonstrated for other aryl boronic acids, achieving high yields and purity with residence times of less than a second. rsc.orgresearchgate.net Such a setup mitigates the risks associated with exothermic events and the handling of pyrophoric reagents on a large scale. nih.govuvic.ca The rapid mixing and precise temperature control inherent to flow reactors can suppress common side reactions, leading to a cleaner product stream and simplifying purification. researchgate.net

This integration not only makes the synthesis of the parent compound safer and more efficient but also opens the door for telescoped reactions where the in situ generated this compound is directly used in a subsequent flow-through coupling reaction, such as a Suzuki-Miyaura cross-coupling. nih.gov

Table 1: Advantages of Flow Chemistry for this compound Synthesis

FeatureAdvantage in Flow ChemistryImpact on Synthesis
Safety Small reactor volumes and superior heat dissipation minimize risks of thermal runaways with organolithium reagents. nih.govEnables safer handling of reactive intermediates and allows for reactions under conditions difficult to control in batch.
Speed Reaction times can be reduced from hours to seconds or minutes. rsc.orgresearchgate.netDramatically increases throughput and accelerates research and development timelines.
Scalability Production can be scaled up by running the system for longer periods ("scaling-out") without process redevelopment. uvic.caFacilitates seamless transition from laboratory-scale discovery to kilogram-scale production.
Efficiency Precise control over stoichiometry and temperature minimizes side-product formation and improves yield. researchgate.netLeads to higher purity products and reduces the need for extensive downstream purification.

Sustainable Synthesis Approaches for this compound and its Derivatives

The development of sustainable synthetic routes is a key goal in modern chemistry. For this compound, this involves greening both the formation of the quinoline (B57606) core and the subsequent borylation step.

Classical quinoline syntheses like the Skraup or Friedländer reactions often require harsh conditions and strong acids. nih.gov Modern, more sustainable alternatives focus on acceptorless dehydrogenative coupling (ADC) reactions, which use readily available starting materials and generate minimal waste. nih.gov For instance, the 8-methylquinoline (B175542) core could be synthesized via the coupling of a 2-aminoaryl alcohol with a ketone or secondary alcohol using a reusable, non-toxic transition metal oxide catalyst. nih.govvsparticle.com

For the borylation step, traditional methods can be improved. While the Miyaura borylation is effective, it relies on palladium catalysts and diboron (B99234) reagents. Emerging alternatives include metal-free, photoinduced borylation of haloarenes or the use of micellar catalysis in water, which reduces reliance on volatile organic solvents and precious metals. numberanalytics.com

Green Chemistry Principles in Reactions Involving the Compound

The use of this compound in subsequent reactions, most notably the Suzuki-Miyaura cross-coupling, can be optimized according to the principles of Green Chemistry. acs.orgresearchgate.net

Catalysis (Principle 9): The Suzuki-Miyaura reaction is inherently catalytic, using small amounts of a palladium catalyst to achieve high turnover numbers. This is superior to stoichiometric methods in terms of atom economy and waste reduction. researchgate.net

Atom Economy (Principle 2): Cross-coupling reactions are highly atom-economical, as most atoms from the boronic acid and its coupling partner are incorporated into the final product. acs.org

Safer Solvents and Auxiliaries (Principle 5): Efforts to perform Suzuki-Miyaura couplings in greener solvents like water, ethanol (B145695), or under solvent-free conditions are increasingly successful. rsc.org Using reagents like boric acid can also help in product separation, for example, by sequestering glycerol (B35011) in biodiesel synthesis, thereby reducing water usage in washing steps. aurigeneservices.com

Design for Degradation (Principle 10): While specific data for this compound is scarce, designing products derived from it to be biodegradable is a key future consideration. The quinoline ring, while stable, can be functionalized to include moieties that promote environmental degradation after the product's useful life. acs.org

Potential for Novel Catalyst Scaffolds or Reaction Architectures

The structure of this compound is intrinsically suited for the development of novel catalyst systems. The quinoline nitrogen atom can act as a ligand to coordinate with transition metals, while the boronic acid group offers a handle for immobilization or can participate directly in catalysis.

Quinoline-Based Ligands: Quinoline motifs are integral to many successful ligands in asymmetric catalysis and photoredox reactions. acs.orgnih.gov The nitrogen atom can coordinate with metals like copper, ruthenium, or osmium to create active catalysts for processes such as atom transfer radical addition (ATRA) or transfer hydrogenation. researchgate.net A catalyst derived from this compound would feature a defined metal-binding site.

Boronic Acid-Functionalized Catalysts: The boronic acid group can be used to anchor the entire molecule onto a solid support, such as a porous polymer or silica (B1680970). This would create a heterogeneous, recyclable catalyst, combining the catalytic activity of the quinoline-metal complex with the practical advantages of easy separation and reuse. Furthermore, boronic acids themselves are known to catalyze a range of reactions, such as the activation of hydroxyl groups, by forming reversible covalent bonds. This dual functionality could lead to bifunctional catalysts where the Lewis acidic boron center works in concert with a metal center.

Synergistic Applications with Other Building Blocks for Advanced Material Development

The combination of a fluorescent, electronically active quinoline core with a versatile boronic acid group creates powerful synergies for developing advanced materials. Boronic acids are renowned for their ability to form reversible covalent bonds with diols, a property widely exploited in sensors and self-healing materials. Quinolines are well-known fluorophores used in organic light-emitting diodes (OLEDs) and chemical sensors.

By incorporating this compound into polymers or molecular architectures, materials with unique, combined properties can be designed. For example, a polymer containing this unit could function as a fluorescent sensor for sugars or other diol-containing biomolecules. The binding of the target analyte to the boronic acid site could induce a change in the fluorescence emission of the nearby quinoline ring, providing a clear optical signal. This synergy could also be applied to create self-healing, emissive polymers where the dynamic nature of the boronate ester bonds provides the healing mechanism and the quinoline units provide the material's optical properties.

Table 2: Synergistic Potential in Advanced Materials

MoietyInherent PropertySynergistic Application
8-Methylquinoline Fluorescence, electronic conductivity, metal chelation.Fluorescent Sensors: Quinoline acts as a reporter, signaling the binding event at the boronic acid site.
Boronic Acid Reversible covalent bonding with diols, Lewis acidity.Self-Healing Polymers: Boronate ester cross-links provide reversible bonds for network repair, while the quinoline backbone imparts desirable optical/electronic properties.
Combined Structure Rigid, planar heterocyclic building block.Crystal Engineering: Can be used to build well-defined, porous crystalline frameworks (COFs) for catalysis or molecular separation.

Opportunities in Automated Synthesis and High-Throughput Experimentation

High-Throughput Experimentation (HTE) and automated synthesis platforms are revolutionizing chemical discovery by allowing for the rapid screening and optimization of reactions. nih.govacs.org this compound is an ideal candidate for such platforms, particularly for building libraries of substituted quinolines via Suzuki-Miyaura cross-coupling.

Automated systems can efficiently screen a wide array of variables to find the optimal conditions for coupling this compound with various aryl halides. numberanalytics.com These platforms use robotic liquid handlers to set up hundreds of reactions in parallel on multi-well plates, exploring parameters like catalysts, ligands, bases, solvents, temperature, and reaction time. rsc.org The use of feedback algorithms allows the system to learn from initial results and intelligently select subsequent experiments to rapidly identify the most effective reaction conditions. This approach drastically reduces the time and resources required for optimization compared to traditional one-at-a-time methods. numberanalytics.com The ability to rapidly generate diverse libraries of novel quinoline derivatives is invaluable for drug discovery and materials science programs. researchgate.net

Table 3: HTE Parameters for Suzuki-Miyaura Coupling with this compound

Variable ClassSpecific Parameters to ScreenRationale
Discrete Variables Catalyst: Pd(OAc)₂, Pd₂(dba)₃, various palladacycles. rsc.orgnih.govLigand: Buchwald ligands (e.g., SPhos, XPhos), phosphines (e.g., PPh₃). rsc.orgThe choice of catalyst and ligand is critical and highly substrate-dependent; HTE can rapidly identify the optimal combination.
Continuous Variables Temperature: e.g., 30–120 °C. rsc.orgnumberanalytics.comReaction Time: e.g., 5–120 minutes. rsc.orgConcentration: Substrate and reagent concentrations. numberanalytics.comFine-tuning these parameters is essential for maximizing yield and minimizing side reactions like protodeboronation.
Reagent Variables Base: K₃PO₄, K₂CO₃, Cs₂CO₃. nih.govSolvent: Toluene, Dioxane, THF, 2-MeTHF, water mixtures.Base and solvent choice significantly impacts reaction kinetics, catalyst stability, and solubility.

Q & A

Q. What are the established synthetic routes for (8-Methylquinolin-2-yl)boronic acid, and how is purity confirmed?

Synthesis typically involves functionalization of the quinoline scaffold. For example, bromination at the 8-position of quinoline derivatives (as in ) can be followed by Miyaura borylation using palladium catalysts to introduce the boronic acid moiety. Key steps include:

  • Intermediate preparation : Bromo-quinoline derivatives (e.g., 8-bromoquinoline) are synthesized via electrophilic substitution, followed by reaction with methylamine to introduce methyl groups .
  • Borylation : Miyaura borylation with bis(pinacolato)diboron under Pd catalysis, optimizing solvent (e.g., THF) and base (e.g., KOAc) .
  • Purification : Column chromatography (e.g., MeOH:DCM gradients) and recrystallization ensure purity. Characterization via 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry (e.g., FABMS) confirms structure .

Q. How is this compound utilized in carbohydrate sensing?

Boronic acids bind reversibly to diols via boronate ester formation. The quinolinyl group enhances fluorescence or electronic properties for detection. Methodologically:

  • Sensor design : The methyl group at the 8-position modulates steric and electronic effects, improving selectivity for specific sugars (e.g., fructose > glucose) .
  • Kinetic analysis : Stopped-flow techniques quantify binding rates (konk_{on}) and equilibrium constants, with pH adjustments to match physiological conditions .
  • Validation : Fluorescence titration or HPLC post-column derivatization (e.g., using rhodamine-based receptors) validates sensitivity .

Advanced Research Questions

Q. How does the 8-methyl substituent influence binding kinetics and thermodynamics with diols?

The methyl group impacts both steric accessibility and electronic effects:

  • Steric hindrance : Reduces binding rates for bulky diols (e.g., polysaccharides) but enhances selectivity for smaller targets like monosaccharides .
  • Electronic modulation : Electron-donating methyl groups lower the pKa of the boronic acid, increasing its reactivity at physiological pH. This is quantified via 1H^1H-NMR pH titrations and DFT calculations .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) reveals enthalpy-driven binding for fructose (ΔH10kcal/mol\Delta H \approx -10 \, \text{kcal/mol}) compared to glucose (ΔH5kcal/mol\Delta H \approx -5 \, \text{kcal/mol}) .

Q. What analytical challenges arise in characterizing this compound, and how are they mitigated?

Challenges include boroxine formation and dehydration during mass spectrometry:

  • MALDI-MS optimization : Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents trimerization, enabling accurate mass determination. On-plate esterification stabilizes the boronic acid for sequencing .
  • LC-MS/MS protocols : Use of triple quadrupole systems in MRM mode enhances sensitivity for trace impurity analysis (e.g., <1 ppm genotoxic impurities in pharmaceuticals) .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies degradation pathways (e.g., boronic acid → boron oxide above 250°C) for material science applications .

Q. How can computational methods guide the design of quinolinyl boronic acid-based therapeutics?

  • Molecular docking : Predicts binding to targets like proteasomes or tubulin. For example, methylquinolinyl boronic acids mimic combretastatin’s tubulin-binding motif but with improved solubility .
  • QSAR modeling : Correlates substituent position (e.g., 8-methyl vs. 6-methyl) with IC50_{50} values in cancer cell lines. Substituents at the 8-position enhance membrane permeability .
  • MD simulations : Assess boronic acid-diol complex stability under physiological conditions, guiding sensor or drug design .

Q. What role does Rh-catalyzed C–C activation play in modifying quinolinyl boronic acids?

Rhodium catalysts enable cross-coupling of quinolinyl ketones with boronic acids, expanding structural diversity:

  • Substrate scope : Electron-withdrawing groups on the boronic acid enhance coupling yields (e.g., 70–90% for aryl boronic acids) .
  • Mechanistic insight : Quinoline directs σ-bond activation, with K2_2CO3_3 facilitating transmetallation. Methyl boronic acid is tolerated, enabling rare methylation reactions .
  • Applications : Generates analogs for structure-activity studies (e.g., anticancer activity against glioblastoma cells) .

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